Dimethachlor Metabolite SYN 530561

Catalog No.
S875218
CAS No.
1138220-18-4
M.F
C13H17NO5
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethachlor Metabolite SYN 530561

CAS Number

1138220-18-4

Product Name

Dimethachlor Metabolite SYN 530561

IUPAC Name

2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C13H17NO5/c1-9-4-3-5-10(13(17)18)12(9)14(6-7-19-2)11(16)8-15/h3-5,15H,6-8H2,1-2H3,(H,17,18)

InChI Key

UJKHCLQXFACPDB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)N(CCOC)C(=O)CO

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N(CCOC)C(=O)CO
  • While resources like PubChem confirm its existence and provide a unique identifier (CID 71312438) [], there is no mention of its use in scientific research.
  • Additionally, a supplier lists it as a metabolite of Dimethachlor (a herbicide) but doesn't elaborate on its research applications [].

Possible Research Areas:

Given the structural features of the molecule, some potential areas for scientific research could be:

  • Metabolism studies: As a metabolite of Dimethachlor, it might be useful in understanding the degradation pathway and environmental impact of the herbicide.
  • Biodegradation studies: Research could explore the role of microorganisms in breaking down 2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid.
  • Environmental fate studies: Investigations could track the presence and persistence of this compound in the environment.

Dimethachlor Metabolite SYN 530561 is a chemical compound classified as an amidobenzoic acid. Its molecular formula is C₁₃H₁₇NO₅, and it has a molecular weight of 267.28 g/mol. This compound is primarily recognized as a metabolite of dimethachlor, a herbicide used in agricultural practices. The structure of Dimethachlor Metabolite SYN 530561 features a methyl group and an amino group attached to a benzoic acid backbone, which contributes to its biological activity and potential environmental impact .

That mimic these metabolic pathways. Common methods may include:

  • Chemical Synthesis: Utilizing starting materials like benzoic acid derivatives and amines under controlled conditions to yield the desired metabolite.
  • Biotransformation: Employing microbial cultures capable of metabolizing dimethachlor to produce SYN 530561 through enzymatic pathways.

These methods are essential for producing the compound for research and analytical purposes .

Dimethachlor Metabolite SYN 530561 exhibits biological activity that may influence both plant and microbial systems. Its role as a metabolite suggests potential phytotoxic effects, which could contribute to its herbicidal properties. Additionally, studies indicate that this compound may interact with various biological pathways, potentially affecting growth and development in non-target organisms. Its toxicity profile and environmental behavior are critical for assessing the risks associated with dimethachlor usage in agriculture .

Dimethachlor Metabolite SYN 530561 has several applications:

  • Environmental Analysis: It serves as a reference standard for detecting residues of dimethachlor in soil and water samples.
  • Research: The compound is utilized in studies investigating herbicide metabolism and environmental fate.
  • Toxicology: It aids in assessing the ecological impact of herbicides on non-target species.

Understanding its applications is vital for evaluating the safety and efficacy of herbicides in agricultural practices .

Interaction studies involving Dimethachlor Metabolite SYN 530561 focus on its effects on various biological systems. Research indicates that this metabolite can interact with enzymes involved in metabolic pathways, potentially influencing the degradation of other compounds. Additionally, studies have explored its interactions with plant growth regulators and microbial communities, providing insights into its ecological role and potential impacts on biodiversity .

Several compounds share structural similarities with Dimethachlor Metabolite SYN 530561, including:

  • Acifluorfen: A diphenyl ether herbicide known for its broad-spectrum activity against weeds.
  • Chloroacetanilide herbicides (e.g., Alachlor): These compounds exhibit similar modes of action but differ in their chemical structures.
  • Benzamide derivatives (e.g., Flufenacet): These compounds also act as herbicides but have distinct functional groups affecting their biological activity.

Comparison Table

CompoundStructure CharacteristicsBiological ActivityUnique Features
Dimethachlor Metabolite SYN 530561Amidobenzoic acid derivativeHerbicidal propertiesSpecific metabolite from dimethachlor
AcifluorfenDiphenyl etherBroad-spectrum herbicideUnique mode of action
AlachlorChloroacetanilideSelective herbicideDifferent environmental persistence
FlufenacetBenzamide derivativePre-emergent herbicideDistinct target site specificity

Dimethachlor Metabolite SYN 530561 stands out due to its specific origin as a metabolite of dimethachlor, which influences its ecological interactions and regulatory considerations .

Ultra-High Performance Liquid Chromatography coupled with High Resolution Mass Spectrometry (UHPLC-HRMS) represents the analytical technique of choice for the determination of Dimethachlor Metabolite SYN 530561 in environmental samples [4] [5] [6]. The technique provides enhanced sensitivity, selectivity, and minimal matrix effects compared to conventional analytical approaches [7].

The UHPLC-HRMS methodology typically employs chromatographic separation using reversed-phase columns with optimized mobile phase compositions [5]. For polar metabolites such as SYN 530561, specific chromatographic conditions are required to achieve adequate retention and separation. The use of volatile buffers such as ammonium formate or ammonium acetate is recommended for buffering, as inorganic non-volatile buffers can cause salt deposits and reduce conductivity in the electrospray ionization source [8].

High-resolution mass spectrometry provides the capability to perform both targeted and non-targeted analysis [5]. For SYN 530561, the high mass accuracy measurements (typically <5 parts per million mass error) [9] enable confident identification based on exact mass determination. The minimum resolution requirement for high-resolution mass spectrometers is >10,000 (10% valley definition) or >20,000 (full width at half maximum definition) across the recorded mass range [10].

Environmental monitoring applications benefit from the enhanced sensitivity of UHPLC-HRMS systems, which can achieve detection limits in the nanogram per liter range for water samples [11]. The technique's capability for retrospective data analysis allows for the identification of previously undetected metabolites in archived data sets, providing valuable information for long-term environmental monitoring programs [9].

Sample Preparation Techniques for Soil and Aquatic Matrices

Sample preparation represents a critical component in the analytical workflow for Dimethachlor Metabolite SYN 530561 analysis, particularly given the compound's polar nature and the complex matrices in which it is typically found [4] [12].

For aquatic matrices, solid phase extraction (SPE) has emerged as the predominant sample preparation technique [11] [13]. The polar characteristics of SYN 530561 require specific consideration in SPE method development. For water samples, the addition of ion-pairing reagents such as tetrabutylammonium has been necessary to improve retention of highly polar metabolites during the SPE process [5]. This modification enhances the extraction efficiency for compounds that would otherwise exhibit poor retention on conventional reversed-phase sorbents.

The SPE protocol typically involves sample conditioning, loading, washing, and elution steps. For polar metabolites, mixed-mode sorbents or weak anion exchange phases may provide superior retention compared to traditional C18 phases [13]. The choice of elution solvent is critical, with methanol or acetonitrile-based systems commonly employed, often with pH modification to optimize analyte recovery.

For soil matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach has been successfully applied [5] [14] [15]. The method typically involves acetonitrile extraction followed by phase separation using magnesium sulfate and sodium chloride. For polar metabolites such as SYN 530561, modifications to the standard QuEChERS protocol may be required, including the addition of chelating agents such as disodium ethylenediaminetetraacetic acid (Na₂EDTA) to prevent metal-analyte interactions [14].

Dispersive solid-phase extraction (d-SPE) cleanup steps using C18 sorbent are commonly employed to remove matrix interferences while retaining the target analytes [5]. The effectiveness of soil extraction is significantly influenced by soil organic matter content, with higher organic carbon content generally leading to reduced recovery rates for polar compounds [16].

Matrix-matched calibration standards are essential for accurate quantification, as environmental matrices can exhibit significant matrix effects that influence ionization efficiency [17] [18]. The preparation of appropriate matrix blanks is crucial for method validation and requires careful selection of representative matrices that simulate the sample composition without containing the target analytes [19].

Validation Parameters: Limit of Quantification, Recovery Rates, and Matrix Effects

Method validation for Dimethachlor Metabolite SYN 530561 analysis must address several critical performance parameters to ensure data quality and regulatory compliance [20] [10] [21].

The limit of quantification (LOQ) represents the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy [10] [22]. For environmental monitoring methods, LOQ values should be established at or below relevant regulatory limits or environmental quality standards [20]. For SYN 530561, LOQ values in the range of 0.01-0.05 μg/L have been reported for water samples using direct injection UHPLC-MS/MS methods [11]. For soil matrices, LOQ values typically range from 1.0-20.0 μg/kg depending on the specific analytical protocol and matrix complexity [14] [23].

LOQ determination can be accomplished through multiple approaches, including signal-to-noise ratio calculations (typically 10:1 for quantification) [10] [22], calibration curve-based methods using the standard deviation of the response and slope [22], or through precision and accuracy studies at low concentration levels [24]. The International Committee on Harmonization (ICH) guidelines provide standardized approaches for LOQ determination using the formula LOQ = 10σ/S, where σ represents the standard deviation of the response and S the slope of the calibration curve [22].

Recovery rates for SYN 530561 analysis typically fall within the acceptable range of 70-120% for environmental matrices [25] [26]. Recovery studies should be conducted at multiple fortification levels across the analytical range to assess method performance [27] [24]. For aquatic matrices, recovery rates of 79-121% have been reported for similar polar pesticide metabolites [28]. Soil matrix recovery rates are generally more variable, with acceptable recoveries often defined as 50-120% due to the increased complexity of these matrices [26] [16].

Matrix effects represent a significant analytical challenge in electrospray ionization mass spectrometry, particularly for polar compounds in complex environmental matrices [17] [29] [18]. Matrix effects can result in either signal suppression or enhancement, leading to quantification errors even when internal standards are employed [17]. The magnitude of matrix effects can be assessed by comparing analyte responses in matrix-matched standards versus solvent standards, with acceptable matrix effects typically defined as ±20% for quantitative methods [7] [30].

Validation studies must also address method precision (repeatability and intermediate precision), accuracy (trueness), linearity across the analytical range, and selectivity in the presence of potential interferences [21] [24]. For environmental applications, method ruggedness studies examining the effects of different analysts, instruments, and environmental conditions on method performance are particularly important [31].

Interlaboratory Comparison Studies of International Organization for Standardization 17025-Compliant Methods

Interlaboratory comparison studies represent an essential component of analytical method validation for Dimethachlor Metabolite SYN 530561 analysis, particularly for methods intended for regulatory or compliance monitoring applications [32] [33] [34].

The International Organization for Standardization 17025 (ISO 17025) standard requires laboratories to participate in proficiency testing or interlaboratory comparisons to demonstrate technical competence and ensure result validity [32] [35] [36]. For SYN 530561 analysis, such studies provide critical evidence of method transferability and reliability across different laboratory environments.

Interlaboratory comparison design should follow established protocols such as those outlined in ISO 13528, which provides statistical methods for proficiency testing by interlaboratory comparisons [37]. The study design must include appropriate test materials that are homogeneous and stable throughout the study period. For polar metabolites such as SYN 530561, sample stability considerations are particularly important due to potential degradation or transformation processes.

Statistical evaluation of interlaboratory comparison results typically employs z-score calculations to assess individual laboratory performance relative to the assigned value [35] [37]. The z-score is calculated as z = (x - X)/σ, where x represents the individual laboratory result, X the assigned value, and σ the standard deviation for proficiency assessment. Z-scores between -2 and +2 are generally considered satisfactory performance [37].

For ISO 17025-compliant methods, the uncertainty budget should incorporate components from both within-laboratory and between-laboratory variability [34]. This comprehensive uncertainty assessment provides a realistic estimate of measurement uncertainty that accounts for all significant sources of variation in the analytical process.

The En number provides an alternative statistical approach for evaluating laboratory agreement, calculated as En = (Lab - Ref)/√(U²Lab + U²Ref), where Lab represents the laboratory result, Ref the reference value, and ULab and URef the respective expanded uncertainties [36]. En values between -1 and +1 indicate acceptable agreement between results.

Successful interlaboratory comparison studies for SYN 530561 analysis should demonstrate method robustness across different analytical platforms, operators, and environmental conditions [34]. The studies should include multiple concentration levels spanning the analytical range and should evaluate method performance in representative environmental matrices.

Documentation of interlaboratory comparison results should include detailed statistical analysis, identification of any outlying results and their potential causes, and assessment of method fitness for purpose [37]. This documentation provides essential evidence for method accreditation and regulatory acceptance.

XLogP3

0.4

Wikipedia

2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid

Dates

Last modified: 08-16-2023

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